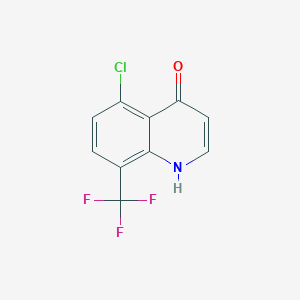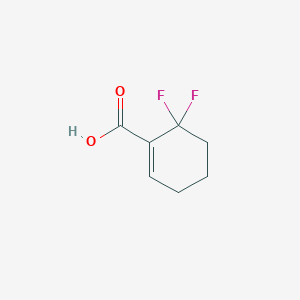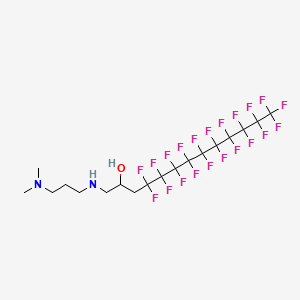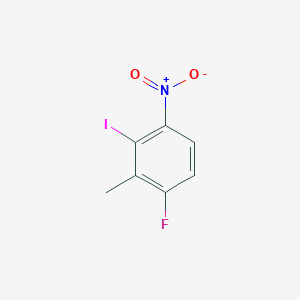
3-(5-Formyl-3-thienyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Formyl-3-thienyl)benzonitrile is an organic compound with the molecular formula C12H7NOS. It is a derivative of benzonitrile, featuring a thienyl group substituted at the 3-position with a formyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-3-thienyl)benzonitrile typically involves the reaction of 3-thiophenecarboxaldehyde with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This would include the use of efficient catalysts, controlled reaction environments, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Formyl-3-thienyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thienyl and benzonitrile groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: 3-(5-Carboxy-3-thienyl)benzonitrile.
Reduction: 3-(5-Hydroxymethyl-3-thienyl)benzonitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(5-Formyl-3-thienyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical products
Mecanismo De Acción
The mechanism of action of 3-(5-Formyl-3-thienyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thienyl and benzonitrile groups can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and molecular processes, making the compound valuable for research in medicinal chemistry and biochemistry .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar chemical properties.
3-Formylbenzonitrile: Lacks the thienyl group but shares the formyl and nitrile functionalities.
Thiophene derivatives: Compounds with similar thienyl groups but different substituents.
Uniqueness
3-(5-Formyl-3-thienyl)benzonitrile is unique due to the combination of its formyl, thienyl, and benzonitrile groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H7NOS |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
3-(5-formylthiophen-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7NOS/c13-6-9-2-1-3-10(4-9)11-5-12(7-14)15-8-11/h1-5,7-8H |
Clave InChI |
RYONQMUCXMXKAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CSC(=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




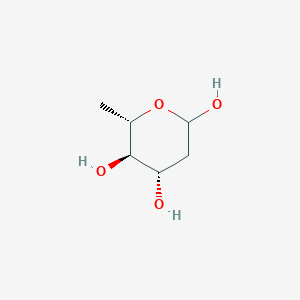
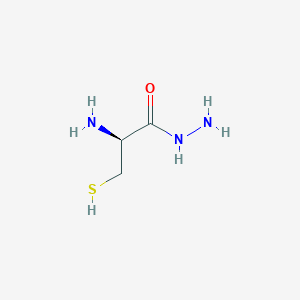

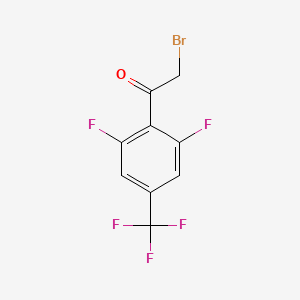
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)

